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Compound of Interest

Compound Name: Omeprazole sulfone

Cat. No.: B194792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the impurity profiling of

omeprazole sulfone in the omeprazole drug substance. Omeprazole, a proton pump inhibitor

widely used to treat acid-related gastrointestinal disorders, can contain omeprazole sulfone as

a key process-related impurity and degradation product. Meticulous control and monitoring of

this impurity are critical to ensure the quality, safety, and efficacy of the final drug product.

Introduction to Omeprazole and Omeprazole
Sulfone
Omeprazole is a substituted benzimidazole that inhibits gastric acid secretion.[1] Its chemical

structure features a sulfoxide group, which is a chiral center. Omeprazole sulfone is the

corresponding sulfone derivative, formed by the oxidation of the sulfoxide moiety in

omeprazole.[2][3] This conversion can occur during the synthesis of the omeprazole drug

substance through over-oxidation of the sulfide intermediate or as a degradation product under

oxidative stress conditions.[1]

Chemical Structures:

Omeprazole: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-

benzimidazole
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Omeprazole Sulfone: 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-

pyridinyl)methyl]sulfonyl]-1H-benzimidazole[4]

Regulatory Landscape and Acceptance Criteria
Regulatory bodies such as the European Pharmacopoeia (EP) and the United States

Pharmacopeia (USP) have established limits for impurities in omeprazole drug substances to

ensure their quality and safety. Omeprazole sulfone is specifically controlled in these

monographs.

In the European Pharmacopoeia, omeprazole sulfone is designated as Omeprazole Impurity

D. The acceptance criterion for this impurity is a maximum of 0.1%.[5][6] The USP refers to this

impurity as Omeprazole Related Compound A. While a specific limit is not explicitly stated in

the provided search results, the control of this impurity is managed through the overall limits for

related substances and the availability of a USP reference standard for its quantification.[7]

The following table summarizes the pharmacopeial information and acceptance criteria for

omeprazole sulfone.

Pharmacopeia Impurity Designation Acceptance Criterion

European Pharmacopoeia

(EP)
Omeprazole Impurity D ≤ 0.1%[5]

United States Pharmacopeia

(USP)

Omeprazole Related

Compound A

Controlled under limits for total

impurities.

Formation and Degradation Pathways
The primary pathway for the formation of omeprazole sulfone is the oxidation of the

omeprazole molecule. This can be a result of:

Over-oxidation during synthesis: In the manufacturing process of omeprazole, a sulfide

intermediate is oxidized to the desired sulfoxide. If the reaction is not carefully controlled,

further oxidation to the sulfone can occur.[1]
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Degradation: Omeprazole is susceptible to degradation under various stress conditions,

particularly oxidative stress.[8]

The following diagram illustrates the formation of omeprazole sulfone from the omeprazole

sulfide intermediate.
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Omeprazole Sulfide Intermediate Omeprazole (Sulfoxide)

Controlled
Oxidation Omeprazole Sulfone

Over-oxidation
(Process Impurity)
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Formation of Omeprazole Sulfone

Experimental Protocols
Analytical Method for Impurity Profiling
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is

the standard approach for the quantification of omeprazole sulfone and other related

impurities in the drug substance.

4.1.1. Chromatographic Conditions

The following table outlines a typical set of HPLC parameters for the analysis of omeprazole

and its impurities.[1][9][10]
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Parameter Condition

Column C18 or C8, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase A
0.05 M Monobasic Potassium Phosphate buffer

(pH adjusted to 7.2 with 0.1 N NaOH)

Mobile Phase B Acetonitrile

Gradient Elution
A gradient program with varying proportions of

Mobile Phase A and B.

Flow Rate 1.0 - 1.2 mL/min

Column Temperature 25 - 35 °C

Detection Wavelength 280 nm or 285 nm

Injection Volume 20 µL

4.1.2. Preparation of Solutions

Diluent: A mixture of acetonitrile and a suitable buffer is commonly used.

Standard Solution: Prepare a solution of USP Omeprazole RS and USP Omeprazole

Related Compound A RS (or EP Omeprazole Impurity D CRS) of known concentrations in

the diluent.

Test Solution: Prepare a solution of the omeprazole drug substance to be tested in the

diluent at a specified concentration (e.g., 0.2 mg/mL).[1]

4.1.3. System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability

criteria. This typically includes parameters such as resolution between omeprazole and

omeprazole sulfone peaks, tailing factor, and precision of replicate injections. The European

Pharmacopoeia specifies a minimum resolution of 3.0 between the peaks for impurity D and

omeprazole.[5]

4.1.4. Quantification
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The amount of omeprazole sulfone in the drug substance is calculated by comparing the peak

area of omeprazole sulfone in the test solution chromatogram with the peak area of the

corresponding reference standard in the standard solution chromatogram.

The following diagram illustrates the general workflow for the analytical testing of omeprazole

impurities.
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Analytical Workflow for Impurity Profiling

Forced Degradation Studies
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Forced degradation studies are essential to understand the degradation pathways of

omeprazole and to demonstrate the stability-indicating nature of the analytical method. These

studies involve subjecting the drug substance to various stress conditions as recommended by

the International Council for Harmonisation (ICH) guidelines.[11]

4.2.1. Stress Conditions

The following table outlines typical conditions for forced degradation studies of omeprazole.[8]

Stress Condition Typical Protocol

Acid Hydrolysis
0.1 N HCl at room temperature for a specified

duration (e.g., 24 hours).

Base Hydrolysis
0.1 N NaOH at room temperature for a specified

duration (e.g., 24 hours).

Oxidative Degradation
3-50% Hydrogen Peroxide (H₂O₂) at room

temperature for a specified duration.

Thermal Degradation

Heating the solid drug substance at a high

temperature (e.g., 60-105 °C) for a defined

period.

Photolytic Degradation
Exposing the drug substance to UV light (e.g.,

254 nm) and visible light for a specified duration.

4.2.2. Sample Preparation and Analysis

After exposure to the stress conditions, the samples are prepared by dissolving them in a

suitable diluent and analyzed using the validated HPLC method. The resulting chromatograms

are examined for the formation of degradation products, including omeprazole sulfone.

The logical relationship of a typical stability study is depicted in the diagram below.
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Forced Degradation Study Workflow

Data Presentation and Interpretation
All quantitative data from the impurity profiling should be summarized in a clear and structured

manner. The following table provides an example of how to present the results for related

substances in a batch of omeprazole drug substance.
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Impurity Name
Retention Time
(min)

Relative
Retention Time

Limit (%)
Observed
Level (%)

Omeprazole

Impurity D

(Sulfone)

e.g., 7.2 e.g., 0.8 ≤ 0.1 e.g., 0.08

Other Specified

Impurities
Varies Varies Varies Report

Unspecified

Impurities
Varies Varies ≤ 0.10 Report

Total Impurities - - ≤ 0.5 Calculate

The results from the forced degradation studies should also be tabulated, indicating the

percentage of degradation of omeprazole and the percentage of major degradation products

formed under each stress condition.

Conclusion
The profiling and control of omeprazole sulfone impurity are integral to the quality control of

omeprazole drug substance. A thorough understanding of its formation pathways, coupled with

the implementation of robust and validated analytical methods, is essential for ensuring that the

drug substance meets the stringent requirements of regulatory authorities. This guide provides

a foundational framework for researchers and drug development professionals to establish a

comprehensive impurity profiling strategy for omeprazole sulfone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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